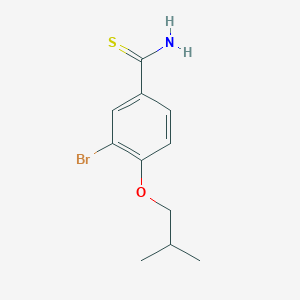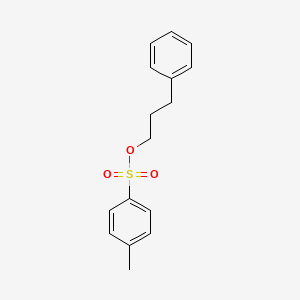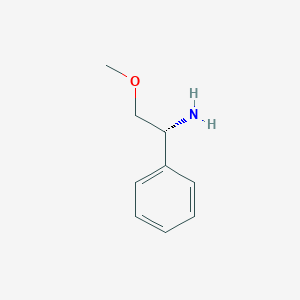
(R)-(-)-1-Amino-1-phenyl-2-methoxyethane
Overview
Description
®-(-)-1-Amino-1-phenyl-2-methoxyethane is a chiral amine with significant importance in organic synthesis and pharmaceutical applications. This compound is known for its enantiomeric purity and is often used as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-1-Amino-1-phenyl-2-methoxyethane typically involves the reduction of the corresponding imine or oxime. One common method is the asymmetric reduction of 1-phenyl-2-methoxyethanone using chiral catalysts. The reaction conditions often include the use of hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild temperatures and pressures.
Industrial Production Methods: Industrial production of ®-(-)-1-Amino-1-phenyl-2-methoxyethane may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, often employing continuous flow reactors and advanced chiral catalysts to ensure consistency and efficiency.
Types of Reactions:
Oxidation: ®-(-)-1-Amino-1-phenyl-2-methoxyethane can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-(-)-1-Amino-1-phenyl-2-methoxyethane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-(-)-1-Amino-1-phenyl-2-methoxyethane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. This modulation can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades.
Comparison with Similar Compounds
(S)-(+)-1-Amino-1-phenyl-2-methoxyethane: The enantiomer of ®-(-)-1-Amino-1-phenyl-2-methoxyethane, with different pharmacological properties.
1-Amino-1-phenyl-2-ethanol: A structurally similar compound with a hydroxyl group instead of a methoxy group.
1-Amino-1-phenyl-2-propanol: Another similar compound with an additional carbon in the alkyl chain.
Uniqueness: ®-(-)-1-Amino-1-phenyl-2-methoxyethane is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity towards certain molecular targets. This enantiomeric purity is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.
Properties
IUPAC Name |
(1R)-2-methoxy-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTDMIYJXVBUDX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452029 | |
| Record name | (1R)-2-Methoxy-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64715-85-1 | |
| Record name | (1R)-2-Methoxy-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64715-85-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in the synthesis of diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate?
A1: this compound (2) acts as a chiral auxiliary in the synthesis []. It reacts with diethyl phosphite to form an intermediate (Diethyl (R)-(−)-[1-((N-(R)-(1-phenyl-2-methoxyethyl)amino)-3-methylbutyl)]phosphonate, compound 4), which after further reactions yields the target molecule, diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate. This highlights the importance of 2 in controlling the stereochemistry of the final product.
Q2: Are there other known synthetic routes to diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate that do not utilize this compound?
A2: The provided research article focuses on a specific synthetic route and does not discuss alternative synthetic strategies []. A comprehensive literature search would be required to identify other potential synthetic pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


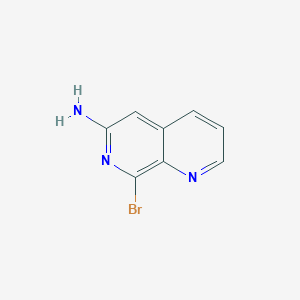
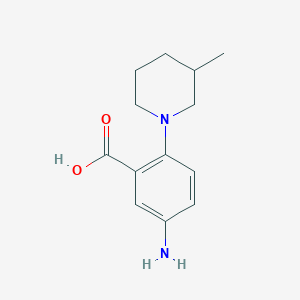
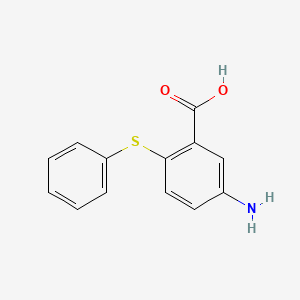
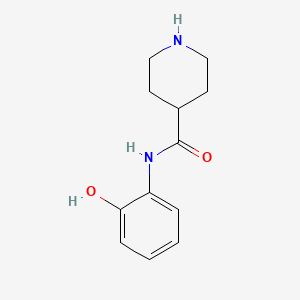
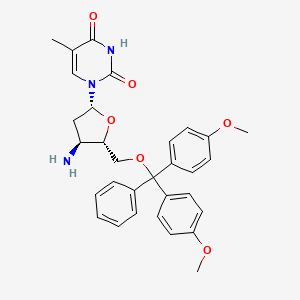
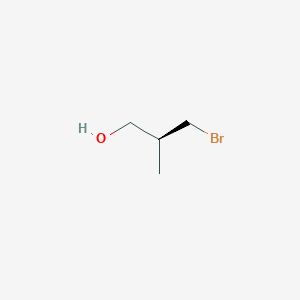
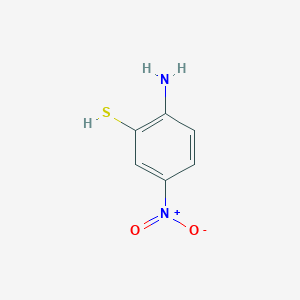

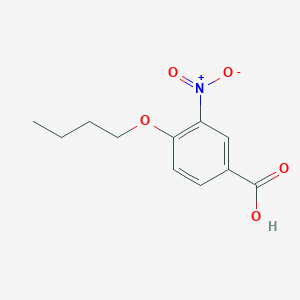


![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)
